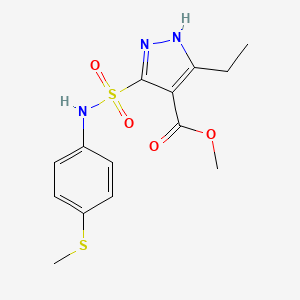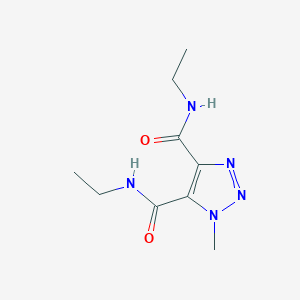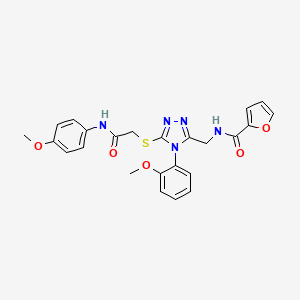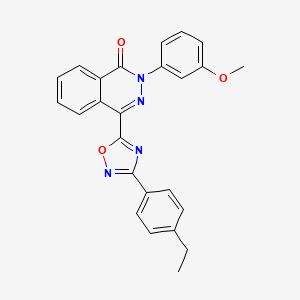
methyl 3-ethyl-5-(N-(4-(methylthio)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. In your compound, various functional groups are attached to this pyrazole ring .
Molecular Structure Analysis
The molecular structure of your compound would be based on the pyrazole ring, with additional functional groups attached at the 3rd, 4th, and 5th positions of the ring. These include an ethyl group, a carboxylate group, and a complex sulfamoyl group respectively .Chemical Reactions Analysis
Again, while specific reactions involving your compound are not available, pyrazoles in general can undergo a variety of chemical reactions, including substitutions and additions, depending on the nature of the substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on the nature of the substituents. Factors such as polarity, solubility, melting point, and boiling point would be influenced by these groups .Wissenschaftliche Forschungsanwendungen
Structural and Theoretical Investigations
Researchers have conducted extensive structural, spectral, and theoretical investigations on pyrazole-4-carboxylic acid derivatives, highlighting their significance in the realm of organic chemistry and materials science. For instance, Viveka et al. (2016) explored the properties of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid through experimental and theoretical studies, including NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. These studies provide foundational knowledge for understanding the electronic structure and potential reactivity of similar compounds (Viveka et al., 2016).
Corrosion Inhibition
Pyrazole derivatives have been identified as effective corrosion inhibitors , which is crucial for protecting industrial materials. Dohare et al. (2017) synthesized pyranpyrazole derivatives and evaluated their corrosion inhibition properties on mild steel, a study that underscores the practical applications of pyrazole compounds in industrial settings. This research demonstrates the potential of utilizing similar compounds in corrosion prevention strategies (Dohare et al., 2017).
Catalysis and Synthesis
The role of pyrazole derivatives in catalysis and organic synthesis is another area of significant interest. Khaligh (2014) highlighted the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for synthesizing polyhydroquinoline derivatives, indicating the potential of pyrazole-related compounds in facilitating chemical reactions under environmentally friendly conditions. Such studies open pathways for the development of new catalytic processes involving pyrazole compounds (Khaligh, 2014).
Biological Applications
In the pharmaceutical domain, pyrazole derivatives have been explored for their biological activities . Azab et al. (2013) synthesized heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. This research underscores the therapeutic potential of pyrazole-based compounds in addressing bacterial infections (Azab et al., 2013).
Material Science and Engineering
The application of pyrazole derivatives extends to material science , where their unique properties can contribute to the development of new materials. Cheng et al. (2017) synthesized and characterized d10 metal coordination polymers using pyrazole-based ligands, offering insights into the construction of complex structures for potential use in catalysis, drug delivery, and material engineering (Cheng et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 5-ethyl-3-[(4-methylsulfanylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c1-4-11-12(14(18)21-2)13(16-15-11)23(19,20)17-9-5-7-10(22-3)8-6-9/h5-8,17H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHUOUNFDYBOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)SC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-ethyl-5-(N-(4-(methylthio)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-Morpholin-4-yl-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2936704.png)
![Tert-butyl 3-(methylsulfonimidoyl)-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2936706.png)
![2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride](/img/no-structure.png)
![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2936708.png)
![(Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid](/img/structure/B2936709.png)
![[1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B2936710.png)

![[5-(2-Chlorophenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2936714.png)


![Methyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2936719.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2936721.png)